BI-860585
Description
Properties
IUPAC Name |
Unknown |
|---|---|
SMILES |
Unknown |
Appearance |
Solid powder |
Purity |
>98% (or refer to the Certificate of Analysis) |
shelf_life |
>2 years if stored properly |
solubility |
Soluble in DMSO, not in water |
storage |
Dry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years). |
Synonyms |
BI-860585; BI860585; BI 860585. |
Origin of Product |
United States |
Preclinical Efficacy and Selectivity Studies of Bi 860585
In Vitro Characterization in Cancer Cell Line Panels
Preclinical studies have evaluated the antiproliferative and inhibitory effects of BI-860585 in various cancer cell lines and patient-derived organoid cultures, revealing its broad activity and insights into potential biomarkers of response.
This compound has shown antiproliferative activity across a range of cancer cell types. As an mTORC1/2 inhibitor, its mechanism of action involves binding to the kinase domain of mTOR, thereby inhibiting mTOR-mediated signaling, which can lead to the induction of apoptosis and a decrease in cell proliferation. While particularly noted for its efficacy in sarcoma models, its role as a potent mTORC1/2 inhibitor suggests broader applicability in cancers where the PI3K/AKT/mTOR pathway is hyperactivated. Studies involving patient-derived organoids, such as those from colorectal carcinoma, further illustrate its antiproliferative effects in a more physiologically relevant context.
A comprehensive evaluation of this compound's inhibitory effects was conducted across a panel of 20 sarcoma cell lines, representing diverse histological origins including osteosarcoma, rhabdomyosarcoma, synovial sarcoma, and Ewing sarcoma. The findings indicated that this compound exerted inhibitory effects on the viability of these sarcoma cells, demonstrating similar half-maximal effective concentration (EC50) values across the panel. This suggests a consistent antiproliferative effect irrespective of the specific histological subtype of sarcoma. The drug's action involves inhibiting the mTOR signaling pathway, which is often activated in these sarcoma types.
Patient-derived organoid (PDO) cultures, which retain the genetic and pathological features of original tumors, have been utilized to assess the drug response to this compound. In a study involving 38 colorectal carcinoma organoid cultures, 19 cultures demonstrated a response to treatment with this compound, while the other 19 were resistant. This highlights the heterogeneous nature of drug response even within the same cancer type and the utility of PDOs in modeling such variability.
Investigations into the correlation between specific genetic mutations and the in vitro response to this compound in patient-derived colorectal carcinoma organoids revealed significant insights. All organoid cultures characterized by PIK3CA/PTEN-mutant and KRAS wild-type (KRASwt) genotypes responded to the mTORC1/2 inhibitor. In contrast, among PIK3CA/KRAS mutant cultures, three were found to be resistant, while two were sensitive. Interestingly, the analysis of protein extracts did not reveal a correlation between the levels of p85 (alpha), p110 beta, or PTEN expression, nor the phosphorylation status of PTEN and AKT, with the observed response to mTORC1/2 inhibition. This suggests that while PIK3CA/PTEN mutations in the absence of KRAS mutations may predict sensitivity, other molecular factors might influence the response in KRAS-mutant settings.
Table 1: Response of Colorectal Carcinoma Organoids to this compound Based on Genetic Status
| Genetic Status (PIK3CA/PTEN, KRAS) | Number of Organoids | Response to this compound |
| PIK3CA/PTEN-mutant, KRASwt | All | Responded |
| PIK3CA/KRAS mutant | 5 | 3 Resistant, 2 Sensitive |
| Overall | 38 | 19 Responded, 19 Resistant |
Assessment of Drug Response in Patient-Derived Organoid Cultures (e.g., Colorectal Carcinoma)
Preclinical In Vivo Antitumor Efficacy Models
Beyond in vitro characterization, this compound has also been assessed in preclinical in vivo models to evaluate its antitumor efficacy.
This compound has demonstrated strong preclinical efficacy against various sarcoma types in in vivo models. Studies have investigated its antitumor activities in preclinical models of sarcoma, supporting its potential as a therapeutic agent for these mesenchymal malignancies. The compound's ability to inhibit the mTOR signaling pathway is believed to underpin its efficacy in these models.
This compound is a chemical compound that has garnered significant attention in oncology research due to its potent inhibitory effects on key cellular pathways involved in cancer progression. Identified as a new generation, ATP-competitive inhibitor, this compound targets both mammalian target of rapamycin (B549165) complex 1 (mTORC1) and mammalian target of rapamycin complex 2 (mTORC2) . This dual inhibition mechanism is crucial, as first-generation mTOR inhibitors (rapalogs) primarily offered only partial inhibition of mTORC1 signaling and no inhibition of mTORC2, often leading to feedback activation of the PI3K/AKT pathway . By fully inhibiting both mTORC1 and mTORC2, this compound aims to overcome these limitations and provide a more comprehensive blockade of the PI3K/AKT/mTOR signaling cascade, which is frequently hyperactivated in various human cancers and associated with therapeutic resistance .
Evaluation in Other Relevant Xenograft or Syngeneic Cancer Models if Applicable
While BI-860585 has been evaluated in clinical trials for advanced solid tumors , the detailed preclinical efficacy data in specific xenograft or syngeneic cancer models, beyond the extensive studies in sarcoma, are not extensively detailed in the publicly available preclinical literature. The primary focus of reported preclinical efficacy and selectivity studies for this compound has been its activity against a broad range of sarcoma cell lines .
Strategic Considerations in the Drug Discovery and Development of Bi 860585
Rationale for Investigating Combination Therapeutic Strategies with BI-860585
The multifaceted roles of the PI3K/AKT/mTOR pathway in cancer progression and therapeutic resistance have provided a strong rationale for exploring this compound not only as a monotherapy but, more significantly, in combination with other therapeutic modalities. The aim is to achieve enhanced anti-tumor efficacy, overcome resistance mechanisms, and potentially broaden its therapeutic applicability.
Theoretical Synergistic Effects with Endocrine Agents
The PI3K/AKT/mTOR pathway is a key driver of resistance to endocrine therapy, particularly in hormone receptor-positive (HR+) breast cancer. Dysregulation of this pathway can bypass the effects of endocrine agents, leading to disease progression. By inhibiting both mTORC1 and mTORC2, this compound can more effectively block the signaling cascade that contributes to endocrine resistance. Preclinical and early clinical investigations have demonstrated the potential for synergistic effects when this compound is combined with endocrine agents. For instance, in a Phase 1 clinical trial, several patients with HR+ breast cancer who had progressed on prior endocrine therapy achieved disease stabilization when treated with this compound in combination with exemestane (B1683764). This combination strategy aims to restore or enhance sensitivity to endocrine therapy by comprehensively targeting the underlying resistance pathways.
Combination with Conventional Chemotherapeutic Regimens
The rationale for combining this compound with conventional chemotherapeutic regimens stems from the distinct mechanisms of action of these agents, offering the potential for additive or synergistic anti-tumor effects. While chemotherapeutic agents typically induce cytotoxicity through DNA damage or disruption of cell division, mTOR inhibition can modulate cellular processes such as proliferation, survival, and angiogenesis, thereby sensitizing cancer cells to chemotherapy. In a Phase 1 study, this compound was evaluated in combination with paclitaxel (B517696), a widely used cytotoxic agent. The results indicated that this combination exhibited antitumor activity in patients with advanced solid tumors, suggesting a beneficial interaction between dual mTOR inhibition and conventional chemotherapy. This approach seeks to improve response rates and disease control, particularly in heavily pretreated patient populations.
Potential for Combination with Other Targeted Agents (e.g., Pan-RAF Inhibitors)
The complexity of cancer signaling networks often necessitates multi-targeted approaches to achieve durable responses and circumvent adaptive resistance. The PI3K/AKT/mTOR pathway frequently interacts with other oncogenic pathways, such as the RAS/RAF/MEK/ERK pathway. Given this crosstalk, combining a dual mTORC1/2 inhibitor like this compound with inhibitors of other key pathways holds significant therapeutic promise. Xynomic Pharmaceuticals, which acquired the exclusive worldwide rights to this compound, has outlined plans to investigate a Phase 1b trial combining this compound with XP-102 (BI 882370), a pan-RAF inhibitor, for the treatment of colorectal cancer. This combination strategy is theoretically sound as it targets two critical, often co-activated, signaling pathways involved in cancer cell growth and survival, potentially leading to more profound and sustained anti-tumor effects.
Pharmacology and Pharmacodynamics in Preclinical Development
Preclinical development of this compound has focused on thoroughly characterizing its pharmacological properties and pharmacodynamic effects to understand its mechanism of action and identify potential predictive biomarkers.
Characterization of Target Inhibition and Pathway Modulation in Preclinical Systems
This compound functions as a potent and selective ATP-competitive inhibitor of both mTORC1 and mTORC2. This dual inhibition is crucial because first-generation mTOR inhibitors, which only target mTORC1, can lead to feedback activation of AKT through mTORC2, thereby limiting their efficacy. Preclinical pharmacodynamic analyses have consistently demonstrated that this compound achieves dose-dependent inhibition of both mTORC1 and mTORC2 signaling pathways. This inhibition manifests as decreased phosphorylation of key downstream targets, including 4E-BP1, S6K, and AKT. The inhibition of these targets confirms the comprehensive blockade of the mTOR pathway, which is essential for its anti-proliferative and pro-apoptotic effects observed in various preclinical cancer models.
Biomarker Identification and Validation for Predicting Therapeutic Response
Identifying reliable biomarkers is critical for predicting therapeutic response and guiding patient selection in clinical trials. In the preclinical development of this compound, biomarker studies have focused on evaluating the phosphorylation status of downstream targets of the mTOR pathway. Specifically, decreased phosphorylation of 4E-BP1, S6K, and AKT has been identified and validated as pharmacodynamic biomarkers, confirming the on-target activity of this compound in preclinical systems. These biomarkers serve as indicators of effective pathway modulation and hold potential for predicting therapeutic response in clinical settings, allowing for the identification of patients most likely to benefit from this compound therapy. Further research aims to solidify the role of these and potentially other biomarkers in clinical decision-making.
Summary of Preclinical and Phase 1 Clinical Findings
The following table summarizes key findings from preclinical and early clinical development regarding this compound's activity and combination potential.
| Combination Strategy | Key Findings (Preclinical/Phase 1) | Relevant Cancer Types | References |
| Monotherapy | Dose-dependent target inhibition; Antitumor activity; Disease control rate of 20% in Phase 1. | Advanced Solid Tumors | |
| + Exemestane | Disease stabilization in patients who progressed on prior endocrine therapy; Disease control rate of 28% in Phase 1. | HR+ Breast Cancer | |
| + Paclitaxel | Antitumor activity; Disease control rate of 58% in Phase 1. | Advanced Solid Tumors | |
| + XP-102 (Pan-RAF Inhibitor) | Planned Phase 1b trial; Theoretical synergistic blockade of key oncogenic pathways. | Colorectal Cancer |
Intellectual Property and Licensing Frameworks in Early-Stage Drug Development
The intellectual property (IP) and licensing frameworks are critical components in the early-stage drug development of novel chemical compounds such as this compound. These frameworks define the ownership, rights, and commercialization pathways, significantly influencing a compound's trajectory from discovery to potential market availability.
In the case of this compound, an orally bioavailable mTORC1/2 kinase inhibitor, its early development was spearheaded by Boehringer Ingelheim International GmbH (BII). Boehringer Ingelheim had completed a Phase 1 clinical trial for solid tumors with this compound prior to any external licensing agreements . This initial clinical work established foundational data for the compound's profile.
A pivotal moment in the intellectual property landscape of this compound occurred in December 2018. Xynomic Pharmaceuticals, Inc. (referred to as Xynomic Pharma in some documents) entered into an exclusive, worldwide, royalty-bearing license agreement with Boehringer Ingelheim International GmbH . This agreement granted Xynomic the comprehensive rights to develop, manufacture, and commercialize this compound (which Xynomic subsequently referred to as XP-105) for all human and non-human diagnostic, prophylactic, and therapeutic applications .
Under the terms of this licensing agreement, Boehringer Ingelheim committed to assigning the licensed patents related to this compound to Xynomic upon the receipt of specified milestone payments . This arrangement underscores a common strategy in early-stage drug development, where larger pharmaceutical companies may out-license promising but non-core assets to smaller biotech firms better positioned to advance them through further clinical stages. The financial implications of this deal were substantial, with total payments from Xynomic, encompassing an upfront fee, regulatory milestone payments, and potential royalties, projected to reach up to $800 million .
The intellectual property protection for this compound extends across key global territories. Patents covering XP-105 (this compound) have been granted in major markets, including the United States, China, Japan, Germany, France, and the United Kingdom . These patents are critical for securing market exclusivity and providing a competitive advantage. The duration of these patents is generally through January 25, 2031, with the patent in the United States specifically extending until August 6, 2031 .
The licensing agreement explicitly defined "Compound Patents" and "Licensed Patents" as those covering the mTOR compound this compound development program, highlighting the specific scope of the transferred intellectual property. Xynomic's strategic approach involves in-licensing global rights to drug candidates that are already in late-stage development, and this acquisition of this compound aligns with that strategy, enabling Xynomic to build its intellectual property portfolio and pipeline . Furthermore, Xynomic obtained the right to sublicense its newly acquired rights to any of its affiliates or third parties, provided prior notice is given to BII.
The table below summarizes the patent expiry information for this compound in key regions.
Table 1: Patent Expiry Dates for this compound (XP-105) in Key Territories
| Territory | Patent Expiry Date |
| United States | August 6, 2031 |
| China | January 25, 2031 |
| Japan | January 25, 2031 |
| Germany | January 25, 2031 |
| France | January 25, 2031 |
| United Kingdom | January 25, 2031 |
| Certain other European | January 25, 2031 |
Methodological Approaches in Research on Bi 860585
In Vitro Cell-Based Assays and High-Throughput Screening for Inhibitor Identification
In vitro cell-based assays are fundamental tools in drug discovery, offering a biologically relevant context for screening compound libraries and identifying potential inhibitors . High-throughput screening (HTS) platforms enable the rapid testing of large chemical libraries in miniaturized formats, utilizing robotics and sensitive detectors to identify compounds that modulate specific biological mechanisms . For BI-860585, cell-based assays have been crucial in assessing its inhibitory effects on cellular processes. For instance, in studies involving colorectal tumor-derived 3D organoid cultures, this compound was evaluated for its drug response, with IC50 values determined using semi-automated drug response assay platforms . These assays provide critical data on the compound's potency and efficacy in a cellular environment, helping to identify its activity against relevant targets.
Table 1: this compound IC50 Values in Colorectal Tumor-Derived Organoid Cultures
| Culture ID | IC50 Range (µM) | Notes |
| Most Cultures | 3.05–23.9 | Relatively narrow range of response . |
| OT114, OT152 | >60 | Resistant cultures . |
| OT234 | 0.58 | Highly sensitive culture . |
Biochemical Assays for Enzyme Inhibition and Kinetic Characterization
Biochemical assays are essential for precisely measuring enzyme activity and characterizing the inhibitory properties of compounds. These assays allow researchers to determine the strength and mode of enzyme inhibition, providing insights into how an inhibitor interacts with its target enzyme . This compound is characterized as a potent, selective, ATP-competitive mTORC1 and mTORC2 serine/threonine kinase inhibitor . This designation implies that extensive biochemical assays were performed to:
Measure Enzyme Activity: Determine the basal catalytic rate of mTORC1 and mTORC2.
Assess Inhibition Potency: Quantify the concentration of this compound required to inhibit 50% of enzyme activity (IC50) or binding affinity (Ki).
Characterize Inhibition Kinetics: Elucidate the mechanism of inhibition (e.g., competitive, non-competitive, uncompetitive) and kinetic parameters such as binding constants . Such characterization is crucial for understanding the compound's interaction with the kinase domain of mTOR.
Molecular Biology Techniques for Gene Expression and Protein Level Analysis
Molecular biology techniques are indispensable for studying gene expression at the RNA level and protein expression at the protein level, providing insights into the molecular changes induced by a compound . These techniques include:
RNA Expression Analysis: Methods like quantitative PCR (qPCR), Northern blotting, and DNA microarrays are used to measure mRNA levels, indicating gene transcription . RNA sequencing offers a comprehensive analysis of the transcriptome .
Protein Expression and Modification Analysis: Techniques such as Western blotting, 2-D gel electrophoresis, and immunoassays are employed to quantify protein levels and detect post-translational modifications like phosphorylation . In the context of this compound, a key pharmacodynamic marker used to assess target inhibition in clinical studies was the reduction of the pAKT/total AKT ratio . This typically involves techniques like Western blotting or other immunoassays to measure the phosphorylation status of AKT, a downstream effector of the mTOR pathway, thereby confirming the compound's engagement with its target.
Proteomic and Phosphoproteomic Profiling for Comprehensive Pathway Analysis
Proteomic and phosphoproteomic profiling involve the large-scale study of proteins and their phosphorylation states within a cell or tissue, offering a comprehensive view of cellular pathways and their dysregulation . These "omics" approaches can reveal global changes in protein abundance and activity in response to drug treatment. For this compound, targeted proteomics was utilized to analyze MAPK signaling in colorectal tumor-derived organoid cultures . This allowed researchers to:
Identify Pathway Activation: Determine the activity status of various signaling pathways, such as MAPK, in different cellular contexts.
Assess Drug Response Heterogeneity: Uncover how the compound's effects on these pathways vary across different tumor models, particularly in heterogeneous systems like patient-derived organoids . This provides a deeper understanding of the molecular correlates of drug response.
Genetic Manipulation and Perturbation Studies in Cellular Models
Genetic manipulation and perturbation studies involve altering gene expression or function in cellular models to investigate the role of specific genes or pathways in disease and drug response . Techniques such as CRISPR/Cas9 for gene editing, shRNA for gene knockdown, and overexpression systems allow for precise control over the genetic makeup of cells. These studies are crucial for:
Target Validation: Confirming that the intended target of this compound (mTORC1/2) is indeed critical for the observed cellular effects.
Understanding Resistance Mechanisms: Creating models with specific genetic mutations (e.g., in PI3K/AKT/mTOR pathway components) to identify factors that confer sensitivity or resistance to this compound. For instance, colorectal cancer organoids with specific mutations were used to study drug response heterogeneity, implying that genetic background influences the efficacy of inhibitors like this compound . This helps in identifying patient populations most likely to benefit from treatment.
Development and Utilization of Advanced In Vitro Models: 3D Cell Cultures and Organoids
Traditional 2D cell cultures often fail to fully recapitulate the complexity of in vivo tissues. Advanced in vitro models, particularly 3D cell cultures and organoids, bridge this gap by providing a more physiologically relevant environment that mimics tissue architecture, cell-cell interactions, and the tumor microenvironment .
Organoids: Patient-derived organoids (PDOs) are self-organizing 3D cultures derived from patient tissues that retain the genetic and histological features of the original tumor . These models are increasingly used as preclinical tools for studying tumor biology and evaluating drug effects. this compound has been extensively tested in colorectal tumor-derived 3D organoid cultures to model heterogeneous pathway activation and drug response . This approach allows for a more accurate assessment of drug efficacy in a context that reflects the genetic diversity and complex biology of human tumors, moving towards personalized treatment strategies .
Computational and Structure-Based Drug Design Approaches for Optimization
Computational and structure-based drug design (SBDD) approaches leverage the 3D structural information of biological targets (primarily proteins) to rationally design and optimize chemical compounds . While specific details on the de novo design of this compound using SBDD were not found, as an ATP-competitive mTORC1/2 inhibitor, its development would typically involve these methodologies:
Target Structure Determination: Utilizing techniques like X-ray crystallography or cryo-EM to obtain the 3D structure of mTORC1/2, especially its kinase domain, or using computational protein structure prediction .
Molecular Docking and Virtual Screening: Computational tools are used to predict how potential drug candidates might bind to the active site of the target protein. High-throughput virtual screening (HTVS) can computationally screen large libraries of compounds to identify initial "hits" that are predicted to bind with high affinity .
Lead Optimization: Based on initial hits, SBDD guides the iterative process of chemical synthesis and experimental testing to refine compounds for improved binding affinity, specificity, and pharmacokinetic properties. Molecular dynamics simulations can provide a dynamic view of drug-target interactions . These computational approaches significantly accelerate the drug discovery process by reducing the number of compounds that need to be synthesized and experimentally tested, leading to the optimization of compounds like this compound for desired pharmacological properties.
Future Directions and Unexplored Avenues in Bi 860585 Research
Elucidation of Novel Predictive Biomarkers for Response and Intrinsic Resistance
The identification of reliable predictive biomarkers is crucial for personalizing treatment strategies and optimizing patient selection for BI-860585 therapy. Initial biomarker analyses in Phase 1 studies aimed to evaluate the biological activity of this compound. A notable pharmacodynamic biomarker for mTORC2 inhibition identified was decreased AKT phosphorylation at Ser473 . Further pharmacodynamic analyses confirmed dose-dependent inhibition of both mTORC1 and mTORC2 signaling pathways, evidenced by decreased phosphorylation of downstream targets including 4E-BP1, S6K, and AKT . A sustained reduction in the pAKT/total AKT ratio to below 50% of baseline levels was observed with this compound doses of 120 mg/day or higher, serving as a pharmacodynamic marker of target inhibition .
However, the elucidation of predictive biomarkers for intrinsic resistance remains an active area of investigation. In studies involving colorectal cancer organoid cultures, while all PIK3CA/PTEN-mutant, KRAS wild-type organoids responded to this compound, the expression levels of p85 (alpha), p110 beta, or PTEN, or the phosphorylation status of PTEN and AKT, did not consistently correlate with the response to mTORC1/2 inhibition . This suggests that additional, yet-to-be-identified molecular markers or complex pathway interactions may govern intrinsic resistance. Researchers continue to conduct biomarker analyses to pinpoint these predictive markers, which could facilitate more tailored treatment approaches in future clinical trials .
Exploration of New Therapeutic Combinations and Sequential Treatment Strategies
The potential of this compound as a monotherapy has been explored, but its efficacy is hypothesized to be significantly enhanced when combined with other therapeutic agents . This approach is particularly relevant for circumventing acquired resistance mechanisms that limit the effectiveness of single-agent therapies .
Clinical investigations have already explored this compound in combination with exemestane (B1683764) and paclitaxel (B517696) in patients with advanced solid tumors . The Phase 1 study demonstrated encouraging antitumor activity in these combination arms, with higher disease control rates compared to monotherapy. Specifically, the disease control rate was 20% for monotherapy, 28% for the combination with exemestane, and 58% for the combination with paclitaxel . Objective responses were observed in the combination arms, with 16% partial responses in the exemestane combination arm and an objective response rate of 21% (including one complete response and four partial responses) in the paclitaxel combination arm .
One notable finding from the Phase 1 study was a patient who had progressed on prior mTORC1-based therapy but responded to this compound, indicating the potential of dual mTORC1/2 inhibition to resensitize tumors . This suggests a sequential treatment strategy where this compound could be employed following resistance to first-generation mTOR inhibitors.
Future directions include the initiation of a potentially pivotal Phase 2 trial combining this compound with standard-of-care treatment for breast cancer, and a Phase 1b trial exploring its combination with XP-102 (BI 882370, a pan-RAF inhibitor) in colorectal cancer . These studies aim to validate the synergistic effects of this compound with established and novel agents.
Table 1: Disease Control Rates in Phase 1 Study of this compound
| Treatment Arm | Disease Control Rate (CR/PR/SD) |
| This compound Monotherapy | 20% |
| This compound + Exemestane | 28% |
| This compound + Paclitaxel | 58% |
Investigation of this compound in Underexplored Disease Contexts and Rare Cancers
While initial clinical trials focused on advanced solid tumors, including breast and colorectal cancers, preclinical data suggest broader applicability for this compound . Strong preclinical efficacy has been observed against various sarcoma types, with this compound exhibiting similar EC50 values across 20 different sarcoma cell lines . This preclinical evidence supports the investigation of this compound in underexplored sarcoma subtypes, warranting further studies to confirm its inhibitory effects in a wider range of sarcoma cell lines and potentially in clinical settings .
The broad mechanism of dual mTORC1/2 inhibition suggests potential utility in other cancers where the PI3K/AKT/mTOR pathway is frequently dysregulated . Although the development was previously halted, the acquisition by Xynomic Pharmaceuticals and their plans for further clinical trials, particularly in breast and colorectal cancer, indicate a renewed focus on expanding its therapeutic reach . Further exploration in rare cancers, such as the reported case of Uterine Tumor Resembling Sex-Cord Tumors of the Ovary (UTROSCT) where a patient received this compound in combination with exemestane, represents an avenue for identifying new indications .
Mechanisms of Acquired Resistance to this compound and Strategies for Circumvention
Acquired resistance is a significant challenge in targeted cancer therapies. This compound, as a dual mTORC1/2 inhibitor, was designed to overcome resistance mechanisms associated with first-generation mTORC1 inhibitors (rapalogs), which can lead to feedback activation of the PI3K/AKT pathway . The observation that this compound could resensitize a tumor that had progressed on prior mTORC1-based therapy underscores its potential in this regard .
Despite this, resistance to dual mTORC1/2 inhibition can still emerge. In colorectal cancer organoid models, a significant proportion of cultures (19 out of 38) were found to be resistant to this compound . While PIK3CA/PTEN-mutant, KRAS wild-type organoids generally responded, the study did not find a correlation between the expression or phosphorylation status of p85, p110 beta, or PTEN and the response to this compound, suggesting complex or alternative resistance mechanisms .
Future research needs to delve deeper into the specific molecular mechanisms of acquired resistance to this compound. This could involve identifying secondary mutations in mTOR or other components of the PI3K/AKT/mTOR pathway, as well as the activation of bypass signaling pathways that compensate for mTOR inhibition . Strategies for circumvention could include combining this compound with inhibitors of these bypass pathways, or developing next-generation mTOR inhibitors with altered binding properties to overcome specific resistance mutations. The ongoing clinical development by Xynomic Pharmaceuticals provides an opportunity to collect more data on resistance mechanisms in patients and to design rational strategies to overcome them.
Advanced Structural Biology Studies and Rational Chemical Modifications for Enhanced Activity or Selectivity
This compound is characterized as a potent, selective, ATP-competitive inhibitor of both mTORC1 and mTORC2 . It is a new chemical entity, highlighting its unique design . While its mechanism of action as a dual mTOR inhibitor is understood, further advanced structural biology studies could provide atomic-level insights into its interaction with the mTOR kinase domain. Such detailed structural information could facilitate rational chemical modifications aimed at enhancing its activity, improving its selectivity for specific cancer types, or overcoming predicted resistance mechanisms.
For instance, understanding the precise binding pockets and conformational changes induced by this compound could guide the design of derivatives with improved pharmacokinetic properties, reduced off-target effects, or increased potency against specific mTOR pathway alterations. This avenue of research is critical for optimizing the drug's profile and expanding its therapeutic window.
Translational Research Opportunities for Broadening Therapeutic Application
Translational research plays a pivotal role in moving promising preclinical findings into clinical practice and expanding the utility of therapeutic agents. For this compound, several translational opportunities exist. The observed preliminary antitumor activity, particularly in combination regimens, suggests that a combination strategy with endocrine, chemotherapy, and/or other targeted therapies could be the most effective approach . Further translational studies are needed to identify the optimal combination partners and to define the patient populations most likely to benefit from these regimens .
The planned Phase 2 trial in breast cancer and Phase 1b trial in colorectal cancer by Xynomic Pharmaceuticals represent direct translational efforts to broaden its application in these significant cancer types . Furthermore, the ability of this compound to resensitize tumors previously treated with mTORC1 inhibitors offers a crucial translational opportunity for patients who have developed resistance to existing therapies .
Ongoing biomarker analyses are essential to identify predictive markers of response, which will enable a more personalized and effective application of this compound . Beyond breast and colorectal cancers, the preclinical data supporting its efficacy in various sarcomas highlight a significant translational opportunity to explore its use in these less common, often difficult-to-treat malignancies . Ultimately, a deeper understanding of the molecular underpinnings of response and resistance will guide the development of more effective and targeted clinical strategies for this compound.
Q & A
Basic Research Questions
Q. How should experimental designs using BI-860585 in colorectal tumor organoid models be structured to ensure reproducibility?
- Methodological Answer : Organoid experiments should follow standardized protocols for culture maintenance, drug exposure duration (e.g., 72 hours as in ), and consistent viability assays (e.g., ATP-based assays). Include controls for PIK3CA/PTEN and KRAS mutations, as these genetic backgrounds influence response variability . Document reagent sources, organoid lineage validation (e.g., mutational profiling), and batch-to-batch variability checks to align with reproducibility guidelines in and .
Q. What are the key parameters for validating this compound’s mechanism of action in mTORC1/2 inhibition studies?
- Methodological Answer : Use bead-based Western blotting or DigiWest protein profiling to quantify downstream targets like p-AKT, p-S6K, and p-4EBP1. Ensure dose-response curves (e.g., IC50 values) are calculated using nonlinear regression models. Cross-validate findings with genetic knockdowns (e.g., siRNA targeting mTOR subunits) to confirm on-target effects .
Q. How can researchers effectively integrate literature on mTOR inhibitors to contextualize this compound’s novelty?
- Methodological Answer : Conduct a systematic review using databases like SciFinder or PubMed, filtering for studies on dual mTORC1/2 inhibitors. Compare this compound’s efficacy (e.g., response rates in mutant vs. wild-type organoids) with analogs like AZD2014 or CC-223. Highlight gaps, such as resistance mechanisms in KRAS/PIK3CA co-mutations, as shown in .
Advanced Research Questions
Q. How should contradictory data on this compound’s efficacy in PIK3CA/KRAS-mutant organoids be analyzed?
- Methodological Answer : Apply contradiction analysis frameworks ( ) to distinguish technical variability (e.g., organoid heterogeneity) from biological resistance drivers. Use multi-omics integration (e.g., RNA-seq or phosphoproteomics) to identify compensatory pathways (e.g., RTK activation). Stratify data by mutation burden or co-alterations (e.g., PTEN loss) to resolve inconsistencies .
Q. What strategies can elucidate resistance mechanisms to this compound in mTORC1/2 inhibition?
- Methodological Answer : Employ longitudinal organoid models to track adaptive changes post-treatment. Combine CRISPR screens with proteomic profiling to identify resistance nodes (e.g., feedback activation of PI3K or MAPK pathways). Validate findings using pharmacological co-targeting (e.g., this compound + MEK inhibitors) and compare synergy scores via Chou-Talalay analysis .
Q. How can researchers address the lack of correlation between PTEN/AKT phosphorylation status and this compound response?
- Methodological Answer : Re-evaluate assay sensitivity (e.g., use digital cytometry for phospho-protein quantification) and contextualize data with functional readouts (e.g., apoptosis assays). Explore non-canonical mTOR substrates (e.g., HIF-1α) or metabolic dependencies (e.g., glycolysis flux) that may bypass AKT signaling. Apply Bayesian statistical models to account for hidden variables .
Methodological Best Practices
- Data Integrity : Avoid adjusting raw data to fit hypotheses; instead, use transparent outlier justification (e.g., Grubbs’ test) and pre-register analysis plans ( ).
- Compound Characterization : Report this compound’s purity (HPLC/MS), solubility (DMSO stock stability), and batch-specific activity ().
- Ethical Compliance : Disclose organoid donor consent protocols and adhere to institutional review board (IRB) standards when using human-derived models ().
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
